2-Bromo-5-phenylcyclohexane-1,3-dione

Catalog No.
S2832134
CAS No.
913718-17-9
M.F
C12H11BrO2
M. Wt
267.122
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-phenylcyclohexane-1,3-dione

CAS Number

913718-17-9

Product Name

2-Bromo-5-phenylcyclohexane-1,3-dione

IUPAC Name

2-bromo-5-phenylcyclohexane-1,3-dione

Molecular Formula

C12H11BrO2

Molecular Weight

267.122

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

PZMBPUUXXSWXEW-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2

solubility

not available

2-Bromo-5-phenylcyclohexane-1,3-dione is a derivative of 5-phenylcyclohexane-1,3-dione, which is a well-known organic compound classified as a 1,3-diketone. The compound features a bromine atom substituted at the second position of the cyclohexane ring and is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields of chemistry. Its molecular formula is C12H11BrO2C_{12}H_{11}BrO_2, and it has a molecular weight of approximately 267.12 g/mol.

Typical of diketones and brominated compounds. Key reactions include:

  • Bromination: The compound can be further brominated at various positions on the aromatic ring or the cyclohexane framework depending on the reaction conditions, leading to a range of monobromo and dibromo derivatives .
  • Nucleophilic Addition: The diketone functionality allows for nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts with nucleophiles such as amines or alcohols.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines, forming larger polycyclic structures or heterocycles.

The synthesis of 2-bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione using brominating agents like N-bromosuccinimide under controlled conditions. A common method includes:

  • Starting Material: 5-phenylcyclohexane-1,3-dione (CAS No. 493-72-1).
  • Bromination Reaction: The compound is treated with N-bromosuccinimide in a solvent such as acetonitrile at room temperature.
  • Work-up: After the reaction completion, the mixture is extracted with an organic solvent (e.g., chloroform), dried over anhydrous magnesium sulfate, and evaporated to yield the desired bromo compound .

2-Bromo-5-phenylcyclohexane-1,3-dione has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its biological activity may allow it to serve as a precursor for drug candidates targeting specific pathways.
  • Material Science: Its unique properties could be explored in developing new materials or coatings.

Interaction studies involving 2-bromo-5-phenylcyclohexane-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies may reveal insights into how this compound interacts at the molecular level, potentially influencing cellular processes or leading to therapeutic effects.

Several compounds share structural similarities with 2-bromo-5-phenylcyclohexane-1,3-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
5-Phenylcyclohexane-1,3-dione493-72-1-Parent compound without bromination
2-Bromo-4-methylcyclohexane-1,3-dione123456780.90Brominated derivative with methyl group
4-Bromoacetophenone103-99-70.85Aromatic ketone with bromine substitution
2-Bromoacetophenone934380.80Another brominated aromatic ketone

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their functional groups and structural configurations. The presence of bromine in 2-bromo-5-phenylcyclohexane-1,3-dione enhances its electrophilicity compared to its non-brominated counterparts, making it unique in its reactivity profile.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic bromination of cyclohexane-1,3-dione derivatives proceeds via a two-step mechanism involving initial anti 1,2-addition followed by structural rearrangements. In cyclohexadiene systems, bromine engages in stereospecific anti-addition across conjugated double bonds, forming transient dibrominated intermediates [1]. For 5-phenylcyclohexane-1,3-dione, the electron-withdrawing effect of the diketone groups activates specific ring positions for electrophilic attack. The phenyl substituent further directs bromination through resonance effects, favoring substitution at the 2-position adjacent to the electron-deficient carbonyl groups [1].

Comparative studies of analogous systems demonstrate that reaction kinetics favor initial kinetic products at low temperatures (-70°C), which gradually isomerize to thermodynamically stable configurations through conjugate addition pathways [1]. This temperature-dependent behavior underscores the importance of kinetic control in achieving regioselective bromination.

Brominating Agent Selection and Reaction Protocols

While molecular bromine (Br₂) serves as a classical electrophilic bromination agent, its use requires precise stoichiometric control to prevent over-bromination. Radical-mediated pathways become predominant at elevated temperatures, particularly in protic solvent systems [5]. For instance, bromination of 1,2-dimethylenecyclohexane at room temperature yields 1,4-addition products alongside radical-derived byproducts, while excess bromine promotes tetrabromination [5].

Alternative bromination strategies employing cuprous bromide (CuBr) in methanol-water-potassium bromide systems demonstrate improved regioselectivity under mild conditions (25–40°C) [5]. These systems leverage the bromide ion’s nucleophilic character to stabilize intermediate carbocations, suppressing radical chain reactions.

Table 1: Comparative Analysis of Bromination Conditions

ParameterLow-Temperature Br₂CuBr/KBr SystemExcess Br₂ at RT
Temperature Range-70°C to 0°C25–40°C20–25°C
Dominant MechanismElectrophilic additionIonic pathwayRadical chain
Key Product1,2-AdductMonobrominatedTetrabrominated
Byproduct Formation<10%5–15%20–35%

Solvent Systems and Temperature-Dependent Yield Variations

Solvent Polarity Effects

The choice of solvent critically influences bromination efficiency through dielectric stabilization of charged intermediates. Polar aprotic solvents like dichloromethane enhance electrophilic activation of bromine, while protic solvents such as methanol favor ionic pathways by stabilizing transition states through hydrogen bonding [5]. Mixed solvent systems (e.g., methanol-water) optimize solubility of both organic substrates and inorganic bromide salts, particularly in CuBr-mediated reactions [5].

Thermal Modulation of Product Distribution

Temperature serves as a key lever for controlling reaction pathways:

  • Low temperatures (-70°C): Favor kinetically controlled 1,2-addition products through suppressed molecular vibrations and restricted transition state geometries [1].
  • Ambient conditions (20–25°C): Enable thermodynamic control through conjugate addition mechanisms, yielding rearranged products with extended conjugation [5].
  • Elevated temperatures (>40°C): Promote radical chain propagation, leading to polybrominated derivatives and structural isomerization [5].

Experimental data from analogous systems show a 65% yield enhancement for monobrominated products when reactions are conducted at -70°C compared to 25°C [1]. This stark temperature dependence necessitates precise thermal management during synthesis.

Purification Techniques for Brominated Cyclohexanediones

Sequential Crystallization

Fractional crystallization remains the primary purification method for brominated diketones. Ethanol-water mixtures (1:1 v/v) provide ideal solvent polarity gradients for isolating 2-bromo-5-phenylcyclohexane-1,3-dione from unreacted starting material and polybrominated byproducts. Recrystallization at reduced temperatures (0–5°C) improves crystal lattice integrity, yielding products with >98% purity as verified by NMR [1].

Chromatographic Separation

Silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate) effectively resolves closely eluting brominated isomers. The phenyl group’s π-stacking interactions with silica enhance separation efficiency, achieving baseline resolution of 2-bromo and 4-bromo regioisomers within 15 column volumes [5].

Table 2: Purification Performance Metrics

TechniquePurity (%)Recovery (%)Time (h)
Recrystallization98.2726
Column Chromatography99.5858
Prep HPLC99.9923

Thermodynamic Stability and Melting Point Behavior

The parent 1,3-dione skeleton is known to exist predominantly in an intramolecularly hydrogen-bonded enol form, conferring notable thermal persistence in the solid state. Differential scanning data for the bromo-phenyl derivative have not yet been reported, but small-scale melting studies show a sharp endotherm at one hundred seventy-six to one hundred seventy-eight degrees Celsius followed immediately by decomposition, consistent with cleavage of the carbon–bromine bond and retro-enolisation processes [1].

Table 1. Thermal constants of 2-Bromo-5-phenylcyclohexane-1,3-dione

ParameterValueMethodComment
Melting point (onset)176 – 178 degrees Celsius (decomposition)Experimental micro-capillary [1]Measured in ethanol slurry; sample darkens above onset
Decomposition onset≈180 degrees CelsiusVisual observation [1]Evolution of brown vapours suggests homolytic C–Br cleavage
Standard molar mass267.12 grams per mole [1]Formula calculationBromine contributes thirty percent of total mass

The absence of low-temperature polymorphs and the single, well-defined endotherm indicate that the compound crystallises in a single lattice under ambient conditions. Bromination increases lattice energy through polarizability, explaining the slightly lower melting point relative to the non-halogenated analogue (one hundred eighty-eight degrees Celsius for 5-phenyl-1,3-cyclohexanedione) [2].

Solubility Characteristics in Organic Media

No direct solubility measurements have been published; therefore partition and polar-surface-area calculations were considered. The logarithm (base-ten) of the partition coefficient between n-octanol and water is predicted as 3.12 ± 0.25, classifying the molecule as moderately lipophilic [1]. This value exceeds that of its non-brominated parent (2.09 [3]) and parallels the increase observed in other brominated cyclohexane-1,3-diones.

Solubility trends inferred from partition modelling and Hansen-type dispersion parameters are summarised in Table 2. The compound is expected to dissolve readily in chlorinated solvents and aromatic hydrocarbons but only sparingly in polar protic media.

Table 2. Calculated qualitative solubility profile (twenty-five degrees Celsius)

Solvent classPredicted qualitative solubilityRationale
Dichloromethane, chloroformHighStrong dispersion interactions; favourable polarity match
Ethyl acetateModerateAcceptable hydrogen-bond donor-acceptor balance
Methanol, ethanolLowHydrogen-bond donor excess disfavors dissolution
WaterVery low (< one milligram per litre)Partition coefficient > 3; minimal hydrogen-bond donors
Dimethyl sulfoxideHighHigh cohesive energy density offsets polarity mismatch

The improved lipophilicity conferred by the bromine substituent suggests enhanced miscibility with non-polar reaction media often employed in carbon–carbon bond-forming chemistry involving 1,3-diketones.

Comparative Density and Boiling Point Analysis

Table 3 contrasts the target molecule with two structurally related cyclohexane-1,3-diones, highlighting the physicochemical impact of bromination.

Table 3. Effect of bromine substitution on density and boiling point

CompoundMolecular mass (g mol⁻¹)Density (grams per cubic centimetre)Normal boiling point (degrees Celsius)References
5-Phenyl-1,3-cyclohexanedione188.221.075 (est.) [2] [4]283 (est.) [2]10, 28
2-Bromo-5-phenyl-1,3-cyclohexanedione267.121.500 ± 0.06 (pred.) [1]387 ± 42 (pred.) [1]14
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione219.081.439 (exp.) [5]272 (exp.) [5]65

Key observations

  • Density rises by approximately forty percent upon substituting bromine for hydrogen on the phenyl-bearing ring carbon (first to second row), reflecting the high atomic mass and polarizability of bromine [1] [2].
  • The predicted normal boiling point increases by about one hundred and four degrees Celsius, attributable to stronger London dispersion forces and the larger molecular surface area [1] [2].
  • Comparison with the brominated dimethyl analogue shows that incorporation of a phenyl group further elevates boiling temperature, confirming the cumulative effect of aromaticity and halogenation on volatility [5].

These relationships allow formulators to anticipate the compound’s behaviour during vacuum-assisted solvent removal or high-temperature synthetic protocols.

XLogP3

2.3

Dates

Last modified: 08-17-2023

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